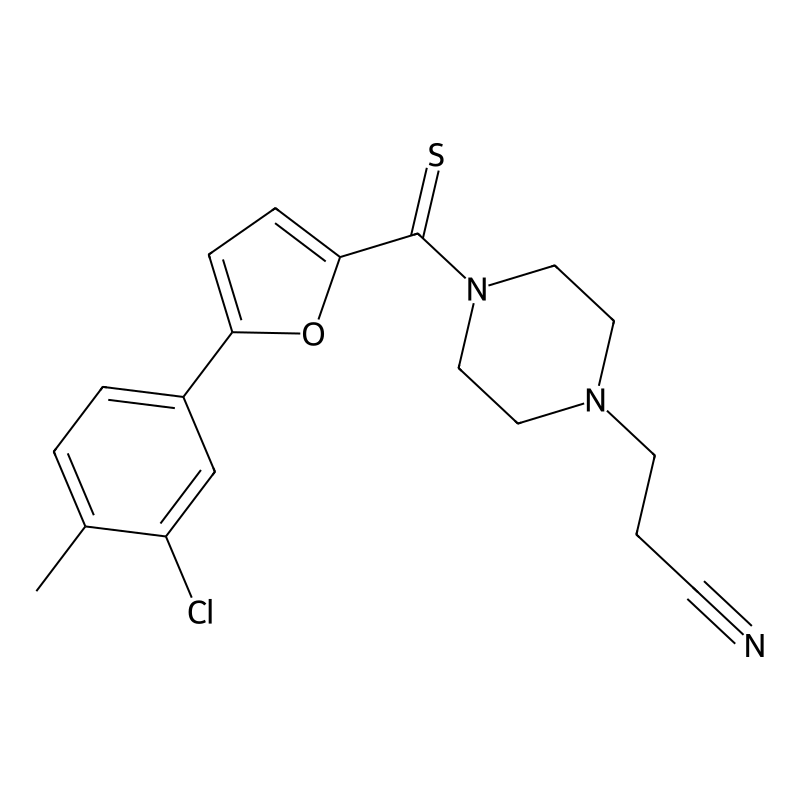3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
The compound 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic molecule characterized by its unique structural components, including a piperazine ring, a furan moiety, and a nitrile group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. The presence of the 3-chloro-4-methylphenyl group enhances its biological activity, while the furan and piperazine components contribute to its pharmacological properties.
- Potential skin and eye irritant: The aromatic groups and the nitrile group might cause irritation upon contact.
- Potential respiratory irritant: Inhalation of dust particles could irritate the respiratory tract.
- Unknown toxicity: Further research would be needed to determine the compound's toxicity upon ingestion or inhalation.
The chemical reactivity of this compound can be attributed to its functional groups. The nitrile group is known for its ability to undergo nucleophilic addition reactions, while the furan ring can participate in electrophilic aromatic substitution reactions. The carbonothioyl moiety may also engage in thiol-related reactions, making this compound versatile in synthetic organic chemistry.
Research indicates that compounds containing piperazine and furan derivatives often exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Specifically, derivatives similar to 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile have been studied for their ability to inhibit various enzymes and cellular pathways associated with disease processes. The presence of the 3-chloro-4-methylphenyl group is particularly notable for enhancing the lipophilicity and bioavailability of such compounds.
The synthesis of 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multi-step synthetic pathways. Key steps may include:
- Formation of the furan ring through cyclization reactions involving appropriate precursors.
- Introduction of the carbonothioyl group, which may involve the reaction of furan derivatives with thionating agents.
- Piperazine incorporation, which can be achieved through nucleophilic substitution reactions.
- Nitrile formation, possibly via dehydration or substitution reactions.
These steps highlight the complexity and precision required in synthesizing this compound.
This compound has potential applications in medicinal chemistry, particularly as a lead candidate for drug development targeting various diseases. Its structural features suggest possible uses in:
- Anticancer therapies
- Antimicrobial agents
- Neurological disorders treatments
The unique combination of functional groups may allow for selective action on specific biological targets.
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile. Preliminary studies suggest that this compound may interact with various biological receptors and enzymes, potentially influencing signaling pathways related to cell proliferation and apoptosis.
In vitro assays can provide insights into its binding affinity to specific targets, while in vivo studies can elucidate its metabolic profile and therapeutic efficacy.
Several compounds share structural similarities with 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-Chloro-2-methylphenyl)furan | Contains a furan ring; chlorinated phenyl | Antimicrobial |
| 1-(2-Chloroacetyl)-3-methylpiperidine | Piperidine structure; chlorinated acetamide | Antitumor |
| 4-[5-(3-Chloro-4-methylphenyl)furan]piperazine derivatives | Piperazine with furan; varied substitutions | Neuroactive |
These compounds illustrate diverse biological activities influenced by their structural components, highlighting the uniqueness of 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile due to its specific combination of functional groups that may enhance its therapeutic potential.






